2-Ethyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-ethyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-4-16-18-19-17(24-16)13-7-9-20(10-8-13)25(21,22)15-11-12(2)5-6-14(15)23-3/h5-6,11,13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPOHVFJQLWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a thiadiazole ring, a piperidine moiety, and a sulfonyl group, suggest significant biological activity. This article reviews the biological activities associated with this compound, highlighting its potential in anticancer research and other therapeutic areas.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities.
- Piperidine Moiety : Often associated with neuroactive compounds.
- Sulfonyl Group : Enhances solubility and biological interaction.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various human cancer cell lines. Notable findings include:
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest .
Antimicrobial Activity
The 1,3,4-thiadiazole framework has been associated with various antimicrobial properties:
- Broad-Spectrum Activity : Compounds containing this moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Other Biological Activities
Beyond anticancer and antimicrobial properties, the compound may also exhibit:
- Anti-inflammatory Effects : Thiadiazole derivatives are known to have anti-inflammatory properties which may contribute to their therapeutic potential in chronic inflammatory diseases .
- Neuropharmacological Effects : Some studies suggest that derivatives could possess analgesic and anxiolytic effects due to their interaction with neurotransmitter systems .
Cytotoxicity Studies
A recent study evaluated the cytotoxic effects of this compound) against various cancer cell lines. The results indicated:
- Cell Lines Tested : Lung (A549), skin (A431), and breast (MCF7) cancer cells.
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control treatments.
Antimicrobial Evaluation
In vitro tests assessed the antimicrobial activity of the compound against multiple pathogens:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |
| Escherichia coli | 25.0 | Streptomycin | 20.0 |
| Candida albicans | 15.0 | Fluconazole | 10.0 |
These findings suggest that the compound has comparable or superior antimicrobial activity against certain strains .
Scientific Research Applications
2-Ethyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a complex organic compound that is of interest in medicinal chemistry because of its potential therapeutic applications. It combines a thiadiazole ring with a piperidine moiety and a sulfonyl group. The presence of methoxy and methyl substituents on the phenyl ring enhances its chemical and biological activity.
Structural Overview
The compound's structure includes:
- Thiadiazole Ring Thiadiazole rings are known for diverse biological activities.
- Piperidine Moiety Piperidine moieties are often associated with neuroactive compounds.
- Sulfonyl Group Sulfonyl groups enhance solubility and biological interaction.
Potential Applications
- Anticancer properties Research indicates that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic effects against various human cancer cell lines. The anticancer activity is attributed to the compound's ability to interact with molecular targets, such as enzymes or receptors, that are involved in cancer proliferation. Studies have shown that similar structures can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
- Antimicrobial activity The 1,3,4-thiadiazole framework is associated with antimicrobial properties and has demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. Certain derivatives have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole.
- Anti-inflammatory effects Thiadiazole derivatives are known to have anti-inflammatory properties, which may contribute to their therapeutic potential in chronic inflammatory diseases.
- Neuropharmacological effects Some studies suggest that derivatives could possess analgesic and anxiolytic effects because of their interaction with neurotransmitter systems.
Cytotoxicity Studies
One study evaluated the cytotoxic effects of this compound against lung (A549), skin (A431), and breast (MCF7) cancer cells. The compound exhibited IC50 values in the micromolar range, showing significant cytotoxicity compared to control treatments.
Antimicrobial Evaluation
In vitro tests assessed the antimicrobial activity of the compound against multiple pathogens:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |
| Escherichia coli | 25.0 | Streptomycin | 20.0 |
| Candida albicans | 15.0 | Fluconazole | 10.0 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s key structural features are compared below with analogs from the literature:
Table 1: Structural Comparison of Thiadiazole and Oxadiazole Derivatives
Key Observations :
- Core Heterocycle : The target compound’s 1,3,4-thiadiazole core distinguishes it from oxadiazole derivatives (e.g., ), which may exhibit reduced electronegativity and altered binding interactions .
- Piperidine Substituent: The 2-methoxy-5-methylphenylsulfonyl group on the piperidine ring is unique compared to ethylsulfonyl () or tosyl () groups.
- Aryl Substituents : Unlike the 3,4,5-trimethoxyphenyl group in (associated with microtubule disruption), the target compound’s 2-methoxy-5-methylphenyl group may modulate solubility and metabolic stability .
Table 2: Physicochemical Properties
*Predicted using fragment-based methods. †Estimated from molecular formulas. ‡Range reported for 12 compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
